![molecular formula C18H22N2O B5532448 3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5532448.png)
3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one
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Description
Synthesis Analysis
The synthesis of complex molecules similar to the target compound often involves multi-step reactions. For example, a one-pot, three-component synthesis method was reported for related compounds, indicating the possibility of an efficient synthetic route for this compound as well (Ahadi, Mirzaei, & Bazgir, 2010).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity has been studied using techniques like X-ray diffraction, which provides insights into the arrangement of atoms and the conformation of the molecule (Xing, 2010).
Chemical Reactions and Properties
The reactivity of such molecules can be diverse, influenced by the indole moiety and the cyclohexenone ring. For instance, indole derivatives participate in various reactions, forming biologically active compounds (Avdeenko, Konovalova, & Yakymenko, 2020). The cyclohexenone part might undergo reactions typical for α,β-unsaturated carbonyl compounds.
Physical Properties Analysis
Compounds with similar structures exhibit distinct physical properties, such as polymorphism, which affects their solid-state form and stability (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
The chemical properties of such molecules can be explored through spectroscopic methods, including NMR, FT-IR, and UV-Visible spectroscopy, providing detailed information on the chemical environment of atoms and the electronic structure of the molecule (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. For example, mechanistic studies could reveal more about its biological effects, and it could potentially be developed into a therapeutic agent .
properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-18(2)10-14(9-15(21)11-18)19-8-7-13-12-20-17-6-4-3-5-16(13)17/h3-6,9,12,19-20H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACMWMKBQGINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one |
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